molecular formula C16H23NO3 B8794317 Tert-butyl 3-(benzyloxy)cyclobutylcarbamate CAS No. 154748-62-6

Tert-butyl 3-(benzyloxy)cyclobutylcarbamate

Cat. No.: B8794317
CAS No.: 154748-62-6
M. Wt: 277.36 g/mol
InChI Key: IGRBZZCEXKTXRL-UHFFFAOYSA-N
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Description

Tert-butyl 3-(benzyloxy)cyclobutylcarbamate is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
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Properties

CAS No.

154748-62-6

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl N-(3-phenylmethoxycyclobutyl)carbamate

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-13-9-14(10-13)19-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)

InChI Key

IGRBZZCEXKTXRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-(benzyloxy)cyclobutanecarboxylic acid (3.40 g, 16.49 mmol), DPPA (4.62 mL, 21.43 mmol), and diisopropylethylamine (3.73 mL, 21.43 mmol) in toluene (35 mL) under argon was warmed to 80° C. and stirred for 7 h, then cooled to RT. The mixture was cooled to 0° C. and then added slowly via canula to a suspension of potassium tert butoxide (3.70 g, 33.0 mmol) in THF (50 mL) under argon held at RT. The mixture was then stirred for 1 h and EtOAc and water were then added. The layers were separated, and the organic layer was dried (MgSO4), filtered, and concentrated to give an oil. The oil was purified by silica gel chromatography (0 to 50% EtOAc/hexane gradient) to give product as a white solid (3.42 g, 75%).
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
4.62 mL
Type
reactant
Reaction Step One
Quantity
3.73 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
75%

Synthesis routes and methods II

Procedure details

9.28 g (45 mmol) 3-benzyloxy-cyclobutancarboxylic acid (Org. Lett. 6(11), 1853-1856, 2004) are suspended in 80 ml dry tert-butanol and combined with 5.1 g (50 mmol) triethylamine and 13.8 g (50 mmol) phosphoric acid diphenylester azide. The reaction mixture is stirred for 20 h under reflux conditions. The solvent is eliminated in vacuo and the residue is taken up in dichloromethane. The organic phase is washed three times with 2 N sodium hydroxide solution, dried with sodium sulphate and the dichloromethane is eliminated in vacuo. The crude product is recrystallised from acetonitrile (1 g crude product: 5 ml acetonitrile).
Quantity
9.28 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Name
phosphoric acid diphenylester azide
Quantity
13.8 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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